molecular formula C11H12N4NaO6P B091865 Tubercidin 3', 5'-cyclic phosphate sesquihydrate CAS No. 16719-36-1

Tubercidin 3', 5'-cyclic phosphate sesquihydrate

Cat. No. B091865
CAS RN: 16719-36-1
M. Wt: 328.22 g/mol
InChI Key: LCYHXWIEMRESTK-UHFFFAOYSA-N
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Description

Tubercidin 3’, 5’-cyclic phosphate sesquihydrate is an antibiotic purine ribonucleoside that readily substitutes for adenosine in the biological system . Its incorporation into DNA and RNA has an inhibitory effect on the metabolism of these nucleic acids .


Synthesis Analysis

The biosynthetic pathway of Tubercidin has been discovered and characterized from Streptomyces tubercidicus NBRC 13090 . The enzyme TubE specifically utilizes phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine for the precise construction of the deazapurine nucleoside scaffold . TubD functions as an NADPH-dependent reductase, catalyzing irreversible reductive deamination . Finally, TubG acts as a Nudix hydrolase, preferring Co 2+ for the maintenance of maximal activity, and is responsible for the tailoring hydrolysis step leading to Tubercidin .


Molecular Structure Analysis

Tubercidin 3’,5’-cyclic phosphate contains a total of 38 bonds; 25 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 primary amine (aromatic), 2 hydroxyl groups, 1 secondary alcohol, 1 ether (aliphatic), and 1 phosphate .


Chemical Reactions Analysis

Tubercidin is metabolized to its 3’:5’-cyclic nucleotides in mammalian cells . The metabolism of Tubercidin and its conversion to its cyclic form is an important aspect of its chemical reactions.


Physical And Chemical Properties Analysis

The chemical formula of Tubercidin 3’,5’-cyclic phosphate is C11H13N4O6P . It has an exact mass of 328.06 and a molecular weight of 328.221 . The elemental analysis shows that it contains C (40.25%), H (3.99%), N (17.07%), O (29.25%), and P (9.44%) .

Scientific Research Applications

Activation of Phosphorylase b Kinase

Tubercidin 3', 5'-cyclic phosphate has been found to be slightly more active than cyclic 3', 5'AMP in activating phosphorylase b kinase. This suggests its potential role in the regulation of glycogenolysis (Drummond & Powell, 1970).

Interaction with Adenosine 3', 5'-Cyclic Phosphate Metabolism

Studies show that Tubercidin 3', 5'-cyclic phosphate, among other analogues, can activate adenosine 3', 5'-cyclic phosphate-dependent protein kinases. It also acts as a substrate for and inhibitor of adenosine 3', 5'-cyclic phosphate phosphodiesterases (Miller et al., 1973).

Influence on Nucleic Acid Structure

Tubercidin and its derivatives, such as Tubercidin 5'-phosphate, can alter the molecular structure of nucleic acids. This change might relate to the inhibition of nucleic acid and protein synthesis, indicating a potential application in studying nucleic acid interactions (Evans & Sarma, 1975).

Effects on Gene Transcription

Tubercidin 3',5'-monophosphate is uniquely able to replace cyclic AMP in promoting gene transcription in bacteria. This specificity suggests its utility in researching the regulation of gene expression (Anderson, Perlman, & Pastan, 1972).

Biochemical Properties

Tubercidin derivatives demonstrate unique biological and biochemical effects, offering insights into nucleotide metabolism and interactions with cellular processes (Smith, Gray, Carlson, & Hanze, 1967).

Role in Protein Kinases Activity

Tubercidin 3',5'-monophosphate can stimulate the activity of protein kinases, specifically those activated by cyclic AMP or cyclic GMP. This implicates its potential in the study of protein kinase regulation and signal transduction pathways (Kuo & Greengard, 1970).

Safety And Hazards

While specific safety and hazards related to Tubercidin 3’,5’-cyclic phosphate are not available, it’s worth noting that Tubercidin has interactions with several drugs that can increase the risk or severity of methemoglobinemia .

Future Directions

The discovery and characterization of the Tubercidin biosynthetic pathway have laid a foundation for the rational generation of Tubercidin analogs through synthetic biology strategy . This opens the way for the target-directed search of Tubercidin-related antibiotics .

properties

IUPAC Name

6-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N4O6P/c12-9-5-1-2-15(10(5)14-4-13-9)11-7(16)8-6(20-11)3-19-22(17,18)21-8/h1-2,4,6-8,11,16H,3H2,(H,17,18)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYHXWIEMRESTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937292
Record name 6-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tubercidin 3', 5'-cyclic phosphate sesquihydrate

CAS RN

16719-36-1
Record name NSC115712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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